N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide
CAS No.:
Cat. No.: VC14524759
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H17N3O/c25-20(24-21-22-18-8-4-5-9-19(18)23-21)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |
| Standard InChI Key | GPMHRTMVXDMMBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a benzimidazole ring (two fused benzene rings with nitrogen atoms at positions 1 and 3) substituted at position 2 with a sulfur atom connected to an acetamide group. The acetamide’s nitrogen is further bonded to a biphenyl group, creating a planar, hydrophobic structure . Key spectroscopic data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₃O | |
| Molecular Weight | 327.4 g/mol | |
| IUPAC Name | N-(1H-Benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |
| PubChem CID | 2082189 |
The biphenyl group enhances lipid solubility, potentially improving cell membrane permeability, while the benzimidazole core enables π-π stacking interactions with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step process:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
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Acetamide Linkage: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by coupling with 4-phenylaniline .
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Purification: Recrystallization using ethanol or dimethyl sulfoxide (DMSO) to achieve >95% purity .
Critical parameters include temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst use (triethylamine) .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . For N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide:
The biphenyl group enhances hydrophobic interactions with bacterial cell membranes, disrupting integrity .
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 0.936–17.07 μM, suggesting utility in Alzheimer’s disease .
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Carbonic Anhydrase I/II: IC₅₀ = 4.12–8.64 μM, indicating potential for glaucoma treatment .
Molecular docking shows hydrogen bonding with AChE’s catalytic triad (Ser203, His447, Glu334) .
Comparative Analysis with Analogues
N-(1H-Benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide’s biphenyl group confers superior lipid solubility and target affinity compared to simpler analogues .
Pharmacokinetic and Toxicity Profile
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Absorption: High Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) due to lipophilicity (LogP = 3.8) .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .
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Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .
Future Directions and Challenges
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Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance DHFR binding .
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Combination Therapy: Synergy studies with β-lactam antibiotics against drug-resistant strains .
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Blood-Brain Barrier Penetration: Modulating logP to balance solubility and CNS delivery for Alzheimer’s applications .
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